

using 2-Methyl-5-nitropyrimidine in organic synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-5-nitropyrimidine

Cat. No.: B077518

[Get Quote](#)

An In-Depth Guide to the Synthetic Utility of **2-Methyl-5-nitropyrimidine**

Authored by a Senior Application Scientist

This document provides a detailed exploration of **2-Methyl-5-nitropyrimidine**, a versatile heterocyclic building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development who seek to leverage this reagent's unique reactivity. We will move beyond simple procedural descriptions to dissect the underlying chemical principles that govern its transformations, offering both practical protocols and the mechanistic rationale behind them.

Compound Profile and Strategic Importance

2-Methyl-5-nitropyrimidine (CAS No. 14080-34-3) is a crystalline solid that serves as a pivotal intermediate in the synthesis of a wide array of functionalized molecules, particularly in the pharmaceutical and agrochemical sectors.^[1] Its synthetic value is derived from the electronic properties of the pyrimidine ring, which is heavily influenced by the presence of a strongly electron-withdrawing nitro group at the C5 position and a methyl group at C2.

The pyrimidine core is inherently electron-deficient. The addition of the nitro group further depletes electron density from the ring, making the C2, C4, and C6 positions highly electrophilic and susceptible to attack by nucleophiles. This activation is the cornerstone of its utility, enabling transformations that are otherwise difficult to achieve on unactivated pyrimidine systems.

Property	Value
Molecular Formula	C ₅ H ₅ N ₃ O ₂
Molecular Weight	139.11 g/mol [2]
Appearance	Solid
CAS Number	14080-34-3 [2]

Core Reactivity: A Mechanistic Overview

The synthetic applications of **2-Methyl-5-nitropyrimidine** are dominated by two primary modes of reactivity: the transformation of the nitro group and nucleophilic attack on the pyrimidine ring.

A. Reduction of the 5-Nitro Group

The conversion of the nitro group to a primary amine is arguably the most common and critical transformation of this molecule. This reaction fundamentally alters the electronic character of the pyrimidine ring, converting the strongly deactivating nitro group into a versatile, electron-donating amino group. This new functional handle, 5-amino-2-methylpyrimidine, opens up a vast downstream synthetic landscape, including diazotization, acylation, and condensation reactions.

The reduction is most commonly achieved via catalytic hydrogenation. This method is favored for its high efficiency, clean conversion, and relatively mild conditions, avoiding the use of harsh, stoichiometric metal reductants.

B. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 5-nitropyrimidine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). While the parent molecule lacks a canonical leaving group at the activated C2, C4, or C6 positions, its derivatives, such as 4,6-dichloro-**2-methyl-5-nitropyrimidine**, are prime candidates for this reaction. The nitro group plays a crucial role by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance, thereby lowering the activation energy of the reaction.[\[3\]](#)[\[4\]](#) This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack.

The general mechanism involves a two-step addition-elimination process:

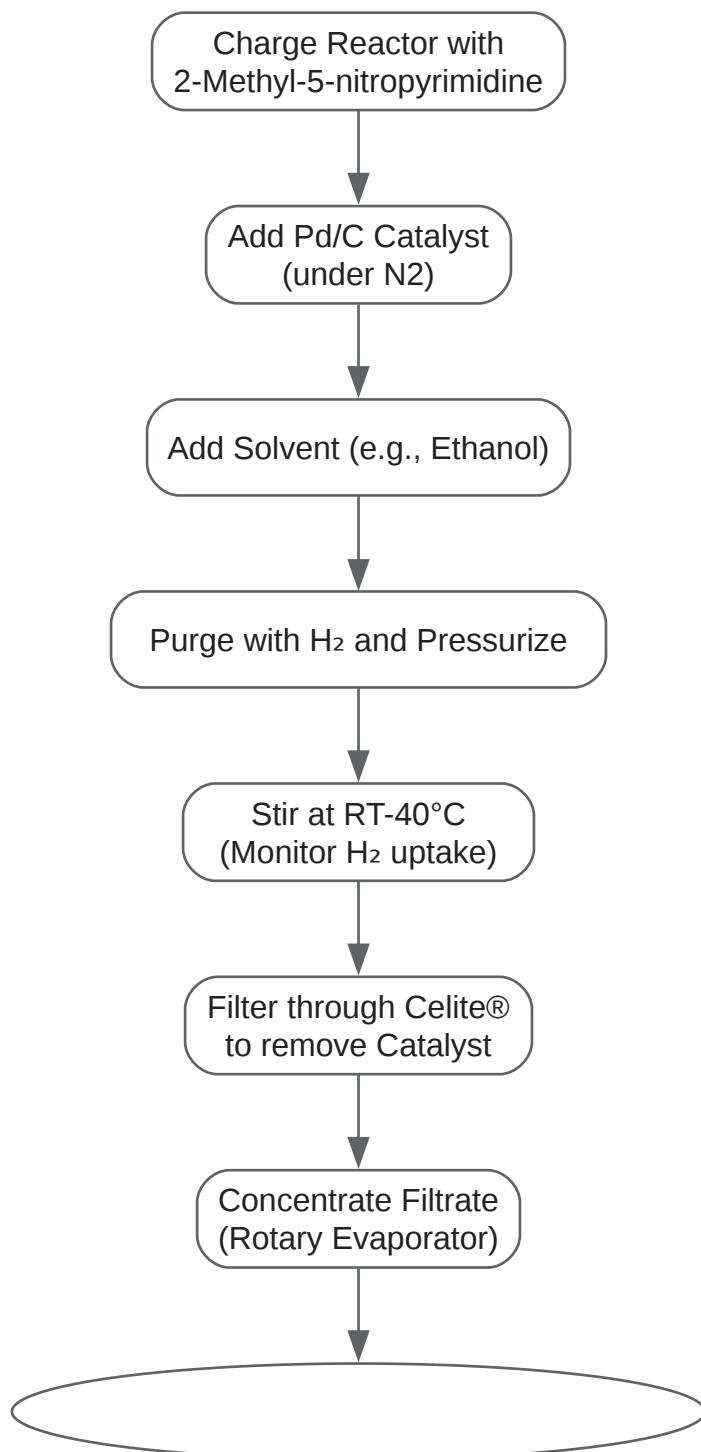
- Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate.
- Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

Caption: Generalized SNAr Mechanism on a Nitropyrimidine.

Application Notes and Experimental Protocols

Application Note 1: Synthesis of 5-Amino-2-methylpyrimidine via Catalytic Hydrogenation

This protocol details the reduction of the nitro group to an amine, a gateway transformation for numerous drug discovery programs.


Causality and Experimental Insight: Catalytic hydrogenation is the method of choice due to its high yield and clean reaction profile.^[5] Palladium on carbon (Pd/C) is a robust and highly active catalyst for this transformation. The choice of solvent is critical; polar protic solvents like ethanol or methanol are excellent as they readily dissolve the starting material and stabilize intermediates. The reaction is typically run under a positive pressure of hydrogen gas to ensure a sufficient concentration of the reducing agent is available at the catalyst surface.

Protocol: Catalytic Hydrogenation

- Vessel Preparation: To a suitable hydrogenation vessel, add **2-Methyl-5-nitropyrimidine** (1.0 eq).
- Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol% Pd).
- Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve the substrate.

- Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi or 3-4 bar).
- Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) until hydrogen uptake ceases or TLC/LCMS analysis indicates complete consumption of the starting material.
- Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2-methylpyrimidine, which can be further purified by recrystallization or chromatography if necessary.

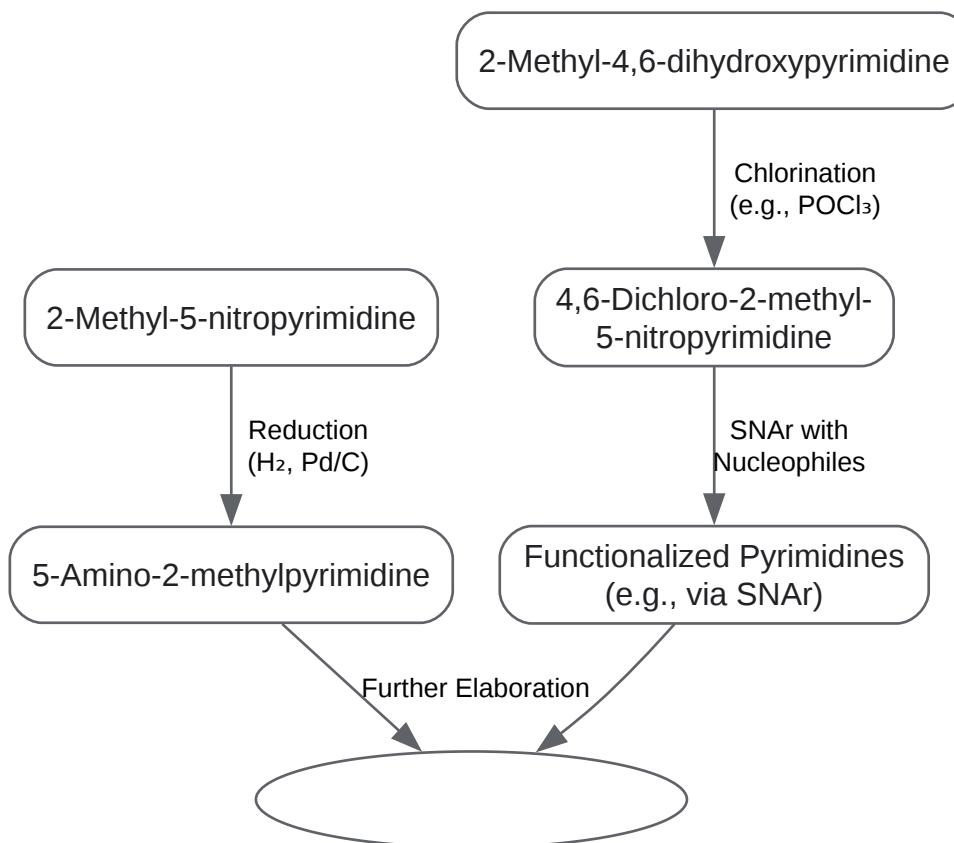
Process Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Catalytic Hydrogenation.

Application Note 2: SNAr for C-4 Functionalization of the Pyrimidine Ring

To illustrate the synthetic power endowed by the 5-nitro group, this protocol describes a nucleophilic substitution on a related, highly activated substrate: 4,6-dichloro-2-methylthio-5-nitropyrimidine. This reaction is a key step in the synthesis of various commercial chemicals.[\[6\]](#)


Causality and Experimental Insight: The two chlorine atoms at the C4 and C6 positions are excellent leaving groups, and their substitution is facilitated by the potent electron-withdrawing effect of the nitro group at C5. Reactions with nucleophiles like sodium methoxide proceed smoothly. The reaction is typically performed in the corresponding alcohol as a solvent (methanol for methoxide substitution) to maintain a high concentration of the nucleophile.

Protocol: Methoxide Substitution on a Dichloro-Derivative

This protocol is adapted from a patented procedure and serves as an illustrative example of the SNAr reactivity pattern.[\[6\]](#)

- **Reactant Preparation:** In a reaction flask, dissolve 4,6-dichloro-2-methylthio-5-nitropyrimidine (1.0 eq) in methanol.
- **Nucleophile Addition:** Cool the solution (e.g., to 0-10 °C) and slowly add a solution of sodium methoxide in methanol (2.0-2.2 eq).
- **Reaction:** Allow the reaction to warm to room temperature and stir until TLC/LCMS analysis shows complete consumption of the starting material.
- **Quenching & Work-up:** Carefully quench the reaction by adding water. If a precipitate forms, it can be collected by filtration. Alternatively, the product can be extracted into an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization.

Key Synthetic Intermediates and Their Relationship

[Click to download full resolution via product page](#)

Caption: Synthetic pathways from **2-Methyl-5-nitropyrimidine**.

Conclusion

2-Methyl-5-nitropyrimidine is a foundational building block whose value lies in its predictable and potent reactivity. The strategic placement of the nitro group activates the pyrimidine ring for key transformations, primarily facile reduction to the corresponding amine and as an enabler for nucleophilic aromatic substitution on its derivatives. Mastery of these core reactions provides chemists with a reliable and efficient toolkit for the construction of complex, high-value heterocyclic compounds. The protocols and mechanistic insights provided herein serve as a robust starting point for the application of this versatile intermediate in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-methyl-5-nitropyrimidine [myskinrecipes.com]
- 2. 2-Methyl-5-nitropyrimidine | C5H5N3O2 | CID 12440771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [using 2-Methyl-5-nitropyrimidine in organic synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b077518#using-2-methyl-5-nitropyrimidine-in-organic-synthesis\]](https://www.benchchem.com/product/b077518#using-2-methyl-5-nitropyrimidine-in-organic-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

